ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyacetyl group attached to a piperidine ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate typically involves the esterification of 1-(ethoxyacetyl)-3-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Starting Materials: 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous feeding of reactants and catalyst into the reactor, with the product being continuously removed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.
Reduction: The carbonyl group in the ethoxyacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.
Reduction: 1-(ethoxyacetyl)-3-piperidinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand the interactions of ester compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethoxyacetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate can be compared with other similar ester compounds, such as:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: An ester with a fruity odor used in flavorings and fragrances.
Ethyl propionate: Another ester used in the food industry for its pleasant aroma.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with an ethoxyacetyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 1-(2-ethoxyacetyl)piperidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-3-16-9-11(14)13-7-5-6-10(8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFXBEBCCWDGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387942 | |
Record name | ST50624657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600140-66-7 | |
Record name | ST50624657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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